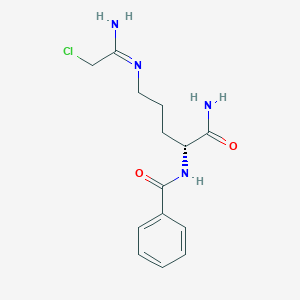
Acid-PEG14-t-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid-PEG14-t-butyl ester: is a polyethylene glycol (PEG) derivative characterized by the presence of an acid functional group at one end and a t-butyl ester group at the other end. This compound is commonly used as a PEG linker in various biochemical and pharmaceutical applications due to its ability to increase solubility in aqueous media and facilitate the formation of stable amide bonds with primary amine groups .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG14-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the t-butyl ester-protected PEG derivative. The terminal carboxylic acid group can be introduced by subsequent hydrolysis under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The compound is typically purified through techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions: Acid-PEG14-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds
Hydrolysis: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions:
EDC or HATU: Used as activators for amide bond formation.
Acidic Conditions: Employed for the deprotection of the t-butyl ester group
Major Products:
科学研究应用
Acid-PEG14-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker for the synthesis of various PEGylated compounds, enhancing their solubility and stability
Biology: Facilitates the conjugation of PEG moieties to biomolecules such as peptides, proteins, and antibodies, improving their pharmacokinetic properties
Medicine: Employed in the development of advanced drug delivery systems, prodrugs, and bioconjugates, enabling targeted delivery and controlled release of therapeutic agents
Industry: Utilized in the production of PEGylated materials for various industrial applications, including coatings, adhesives, and lubricants
作用机制
The mechanism of action of Acid-PEG14-t-butyl ester involves the formation of stable amide bonds with primary amine groups through the activation of the terminal carboxylic acid group. The hydrophilic PEG spacer increases the solubility of the conjugated biomolecules in aqueous media, enhancing their stability and bioavailability. The t-butyl ester group provides protection during synthesis and can be deprotected under acidic conditions to yield the free carboxylic acid .
相似化合物的比较
- Acid-PEG12-t-butyl ester
- Acid-PEG16-t-butyl ester
- Acid-PEG20-t-butyl ester
Comparison: Acid-PEG14-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. Compared to shorter PEG derivatives such as Acid-PEG12-t-butyl ester, this compound offers improved solubility and reduced steric hindrance. On the other hand, longer PEG derivatives like Acid-PEG20-t-butyl ester may provide higher solubility but can introduce additional steric hindrance and complexity in synthesis .
属性
分子式 |
C36H70O18 |
|---|---|
分子量 |
790.9 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C36H70O18/c1-36(2,3)54-35(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-33-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-40-6-4-34(37)38/h4-33H2,1-3H3,(H,37,38) |
InChI 键 |
OCVPXPPRSHQETN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


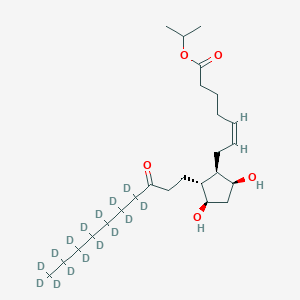
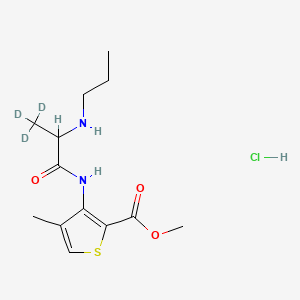



![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
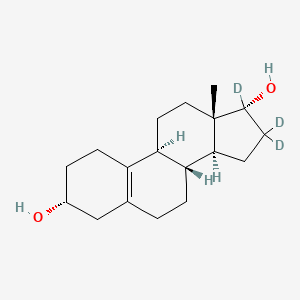

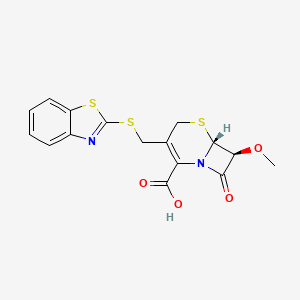

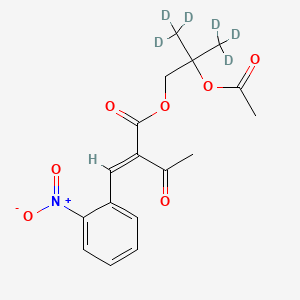
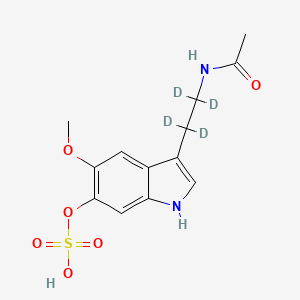
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)
